molecular formula C24H28N2OS B2366195 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 878055-12-0

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2366195
CAS No.: 878055-12-0
M. Wt: 392.56
InChI Key: RBZCOLYWWNEACX-UHFFFAOYSA-N
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Description

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that features a combination of indole, piperidine, and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the thioether and piperidine moieties. Common synthetic routes include:

    Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thioether Formation:

    Piperidine Introduction: The piperidine moiety can be introduced via reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted indole and piperidine derivatives

Scientific Research Applications

2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may modulate the compound’s binding affinity and selectivity. The thioether group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(benzylthio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
  • 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-ethylpiperidin-1-yl)ethanone
  • 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)propanone

Uniqueness

The uniqueness of 2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-10-12-25(13-11-18)24(27)16-26-15-23(21-8-3-4-9-22(21)26)28-17-20-7-5-6-19(2)14-20/h3-9,14-15,18H,10-13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZCOLYWWNEACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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